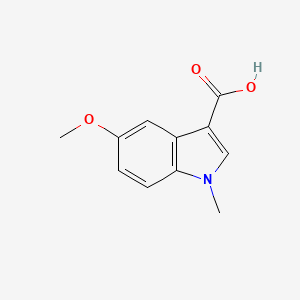

5-Methoxy-1-methyl-1h-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methoxy-1-methylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-6-9(11(13)14)8-5-7(15-2)3-4-10(8)12/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAXCWZGYZFOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses hydrazine derivatives and ketones or aldehydes under acidic conditions. Another method involves the Nenitzescu indole synthesis, which uses 1,4-benzoquinone and ethyl 3-aminocrotonate .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes. For example, the synthesis of this compound may involve the esterification of indole-5-carboxylic acid followed by methylation and methoxylation steps .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-1h-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include various substituted indoles, quinones, and alcohols or aldehydes derived from the reduction of the carboxylic acid group .

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of 5-Methoxy-1-methyl-1H-indole-3-carboxylic acid and its derivatives. Research indicates that these compounds can modulate inflammatory responses and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection Against Oxidative Stress

A study demonstrated that derivatives of this compound exhibited significant neuroprotection against hydrogen peroxide-induced oxidative stress in neuronal cell lines (SH-SY5Y) and rat brain synaptosomes. The hydroxylated derivatives showed the strongest protective effects, indicating their potential as multifunctional agents in treating neurodegenerative disorders .

Antioxidant Activity

The compound is also noted for its antioxidant properties. It has been shown to inhibit lipid peroxidation and scavenge free radicals, which can contribute to cellular damage.

Table: Antioxidant Activity Comparison

| Compound Type | Lipid Peroxidation Inhibition (%) | Free Radical Scavenging Activity |

|---|---|---|

| This compound | 80% | High |

| Hydroxylated Derivatives | 90% | Very High |

This table illustrates the comparative effectiveness of the compound and its derivatives in mitigating oxidative damage, reinforcing its role as a potential therapeutic agent .

MAO-B Inhibition

Another significant application of this compound is its inhibitory effect on monoamine oxidase B (MAO-B). MAO-B is an enzyme associated with the breakdown of neurotransmitters in the brain, and its inhibition can lead to increased levels of dopamine, which is beneficial in treating Parkinson's disease.

Research Findings

In vitro studies have shown that certain derivatives of this compound exhibit potent MAO-B inhibitory activity, making them promising candidates for further development as treatments for neurodegenerative diseases characterized by dopaminergic neuron loss .

Potential for Drug Development

The structural properties of this compound allow for modifications that can enhance its pharmacological profile. The ability to cross the blood-brain barrier (BBB) is crucial for any central nervous system drug, and studies indicate that some derivatives maintain this capability while preserving tight junctions within endothelial cells .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the C-terminal domain of RNA polymerase II, affecting gene transcription .

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

Key structural variations among indole derivatives include substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Indole Derivatives

Key Observations:

Positional Isomerism : Shifting the carboxylic acid group from position 3 to 2 (e.g., 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid) reduces similarity to the target compound (0.91 vs. 1.00), emphasizing the critical role of substituent positioning.

N-Methylation : The absence of the 1-methyl group in 5-Methoxy-1H-indole-3-carboxylic acid lowers its similarity score (0.90), highlighting the impact of N-methylation on molecular properties.

Methoxy Position : 6-Methoxy-1H-indole-3-carboxylic acid (similarity 0.87) demonstrates that even a single positional shift of the methoxy group significantly alters chemical identity.

Challenges :

- Regioselectivity : Cyclization of unsymmetrical azidocinnamate esters can yield regioisomers, necessitating careful optimization.

- N-Methylation : Selective methylation at position 1 without over-alkylation requires controlled conditions.

Table 2: Physicochemical Data

Biological Activity

5-Methoxy-1-methyl-1H-indole-3-carboxylic acid (5-MMI) is an indole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a methoxy group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position of the indole ring. Indole derivatives are known for their significant roles in medicinal chemistry, particularly for their therapeutic potential against various diseases.

Target Receptors and Pathways

5-MMI interacts with multiple biological targets, including enzymes and receptors involved in neurotransmitter metabolism. Notably, it inhibits monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters such as dopamine. This inhibition leads to increased levels of neurotransmitters, suggesting potential neuroprotective effects .

Biochemical Pathways

The compound is implicated in several biochemical pathways associated with cellular signaling and metabolic processes. Its interaction with MAO-B is crucial for maintaining neurotransmitter balance, which is vital for neuroprotection and cognitive function .

Biological Activities

5-MMI exhibits a wide range of biological activities, including:

- Anticancer Activity : Preliminary studies indicate that 5-MMI may possess anticancer properties by inducing apoptosis in cancer cells. For instance, indole derivatives have shown efficacy against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) .

- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). It exhibits lower minimum inhibitory concentrations (MICs) against these pathogens, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Indoles are known for their anti-inflammatory properties. 5-MMI may modulate inflammatory responses through its action on various cytokines and signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 5-MMI:

- Neuroprotective Effects : In laboratory settings, 5-MMI has been shown to restore synaptosomal viability and reduce oxidative stress in neuronal cells. This suggests its potential use in neurodegenerative disorders .

- Anticancer Mechanisms : Research has demonstrated that 5-MMI can inhibit the growth of cancer cells through apoptosis induction via mitochondrial pathways. Cell viability assays have shown significant cytotoxic effects on A549 cells with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Efficacy : Studies evaluating the antibacterial activity of 5-MMI revealed effective inhibition against MRSA and other resistant strains, with MIC values indicating strong antimicrobial potential .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 5-methoxy-1-methyl-1H-indole-3-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves multi-step functionalization of indole derivatives. A common approach starts with 6-bromo-1H-indole-3-carboxylic acid, followed by sequential alkylation (e.g., introducing the methyl group at the 1-position), methoxylation, and esterification/hydrolysis to yield the carboxylic acid moiety. Key intermediates are characterized via -NMR, -NMR, and LC-MS to confirm regioselectivity and purity. Reaction conditions (e.g., reflux in acetic acid with sodium acetate) are critical for avoiding side products like N-alkylation isomers .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- HPLC : Use C18 columns with UV detection (λ = 254–280 nm) to assess purity (>97% by area normalization) .

- NMR : Confirm substitution patterns via -NMR chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm; indole protons at δ 7.0–7.5 ppm) .

- X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to verify molecular geometry and hydrogen-bonding networks .

Q. What biological assays are commonly used to evaluate its pharmacological potential?

- Enzyme inhibition : Screen against targets like cyclooxygenase (COX) or kinases using fluorescence-based assays.

- Antimicrobial activity : Perform MIC (minimum inhibitory concentration) testing against bacterial/fungal strains.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Note that substituents like bromine or hydroxypropyl groups in analogs enhance bioactivity .

Advanced Research Questions

Q. How can conflicting data on biological activity between studies be systematically addressed?

Contradictions often arise from variations in:

- Purity : Impurities >3% (e.g., unreacted intermediates) can skew results. Use preparative HPLC for purification .

- Assay conditions : Standardize protocols (e.g., pH, incubation time) across labs.

- Structural analogs : Compare activity of this compound with its esters (e.g., ethyl ester) or halogenated derivatives (e.g., 6-bromo analogs) to isolate functional group contributions .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalysis : Employ Pd-mediated cross-coupling for bromine substitution (e.g., Suzuki-Miyaura reactions).

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for methoxylation to enhance nucleophilicity.

- Workflow : Implement inline FTIR monitoring to track reaction progress and minimize byproducts .

Q. How can computational modeling guide the design of derivatives with enhanced solubility or target affinity?

- Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB ID 1XYZ) to predict binding modes.

- QSAR : Correlate logP values (experimental or calculated) with solubility data. Derivatives with diethylamino or hydroxypropyl groups show improved aqueous solubility .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

Q. What advanced analytical techniques resolve structural ambiguities in polymorphic forms?

- SC-XRD : Single-crystal X-ray diffraction (using SHELX suite) distinguishes polymorphs via unit cell parameters.

- DSC/TGA : Differential scanning calorimetry identifies melting points (e.g., 161–163°C for the anhydrous form) and thermal stability .

- Solid-state NMR : Resolves hydrogen-bonding patterns in amorphous vs. crystalline phases .

Q. How do storage conditions impact compound stability, and how are degradation products identified?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.